molecular formula C26H21FN4O2 B2598338 2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide CAS No. 931929-09-8

2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B2598338
CAS No.: 931929-09-8
M. Wt: 440.478
InChI Key: DENYVSUMXHIEAY-UHFFFAOYSA-N
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Description

2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-fluorobenzylamine and a suitable diketone.

    Introduction of the acetamide group: This step involves the reaction of the pyrazoloquinoline intermediate with 4-methylphenylacetyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: It is investigated for its potential as an anti-inflammatory and analgesic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as kinases, which play a crucial role in cell signaling pathways.

    Receptor Binding: It binds to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(3-chlorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide
  • 2-{5-[(3-bromophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide

Uniqueness

2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

2-[5-[(3-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2/c1-17-9-11-20(12-10-17)28-24(32)16-31-26(33)22-15-30(14-18-5-4-6-19(27)13-18)23-8-3-2-7-21(23)25(22)29-31/h2-13,15H,14,16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENYVSUMXHIEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=CC=CC=C4C3=N2)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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